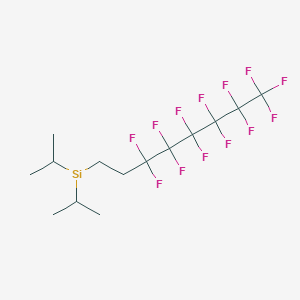
Diisopropyl-(1H,1H,2H,2H-perfluorooctyl)silane
Description
Diisopropyl-(1H,1H,2H,2H-perfluorooctyl)silane is a fluorinated silane compound known for its unique chemical properties. It is characterized by the presence of both diisopropyl groups and a perfluorooctyl chain, which imparts hydrophobic and oleophobic properties to the compound. This makes it particularly useful in applications requiring water and oil repellency.
Properties
CAS No. |
356056-14-9 |
|---|---|
Molecular Formula |
C14H19F13Si |
Molecular Weight |
462.36 g/mol |
IUPAC Name |
di(propan-2-yl)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C14H19F13Si/c1-7(2)28(8(3)4)6-5-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8,28H,5-6H2,1-4H3 |
InChI Key |
VIGKXSZWCIUYJE-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Canonical SMILES |
CC(C)[SiH](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl-(1H,1H,2H,2H-perfluorooctyl)silane typically involves the reaction of diisopropylchlorosilane with 1H,1H,2H,2H-perfluorooctanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


